2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol
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Overview
Description
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is used in various applications, including as a stabilizer in polymers and as an antioxidant in different industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . This reaction is a Friedel-Crafts alkylation, which is a common method for introducing alkyl groups into aromatic compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: The compound is studied for its potential effects on biological systems, including its antioxidant properties and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in preventing oxidative stress-related diseases.
Industry: It is used as a stabilizer in polymers and other materials to enhance their durability and performance
Mechanism of Action
The primary mechanism of action of 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is its ability to act as an antioxidant. It inhibits lipid peroxidation by scavenging free radicals and converting them into less reactive species . This action helps in preventing oxidative damage to cells and materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a precursor to more complex antioxidants and stabilizers.
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation.
Uniqueness
2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.
Properties
CAS No. |
77502-72-8 |
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Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(4-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C21H29NO2/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-22-15-7-9-16(23)10-8-15/h7-12,22-24H,13H2,1-6H3 |
InChI Key |
XBZOWZPJKDODCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC2=CC=C(C=C2)O |
Origin of Product |
United States |
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